N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350240
InChI: InChI=1S/C16H15NO6/c18-14(17-7-15(19)20)8-22-9-4-5-11-10-2-1-3-12(10)16(21)23-13(11)6-9/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H15NO6
Molecular Weight: 317.29 g/mol

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

CAS No.:

Cat. No.: VC16350240

Molecular Formula: C16H15NO6

Molecular Weight: 317.29 g/mol

* For research use only. Not for human or veterinary use.

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine -

Specification

Molecular Formula C16H15NO6
Molecular Weight 317.29 g/mol
IUPAC Name 2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetic acid
Standard InChI InChI=1S/C16H15NO6/c18-14(17-7-15(19)20)8-22-9-4-5-11-10-2-1-3-12(10)16(21)23-13(11)6-9/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20)
Standard InChI Key OEJJMTXJVBHCSO-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O

Introduction

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is a complex organic compound that combines elements of cyclopenta[c]chromen and glycine. Despite the lack of specific literature directly referencing this compound, we can infer its properties and potential applications by examining related compounds and their biological activities.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the cyclopenta[c]chromen core and subsequent modification to introduce the acetyl group linked to glycine. Common methods might involve condensation reactions or nucleophilic substitutions.

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in various biological activities, such as antimicrobial and anticancer properties. For instance, derivatives of thiazoles and quinoxalines have demonstrated promising results in these areas . While specific data on N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is lacking, its structural components suggest potential biological relevance.

Research Findings and Future Directions

Given the absence of direct research findings on this compound, future studies could focus on its synthesis, characterization, and evaluation of biological activities. Techniques such as molecular docking and in vitro assays could provide insights into its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator